molecular formula C9H11NOS B12531697 3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 663603-71-2

3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B12531697
CAS No.: 663603-71-2
M. Wt: 181.26 g/mol
InChI Key: NPMUCNKFQDQJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a thiophene ring, an ethylamino group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene-2-carbaldehyde with ethylamine and an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino and thiophene groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-(thiophen-2-yl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
  • 3-(Ethylamino)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

3-(Ethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

663603-71-2

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-(ethylamino)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C9H11NOS/c1-2-10-6-5-8(11)9-4-3-7-12-9/h3-7,10H,2H2,1H3

InChI Key

NPMUCNKFQDQJJB-UHFFFAOYSA-N

Canonical SMILES

CCNC=CC(=O)C1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.